UNBS5162

Description

Properties

IUPAC Name |

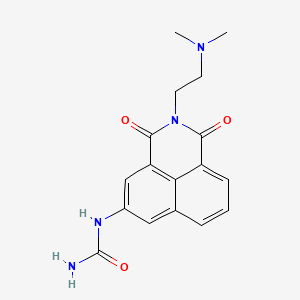

[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-20(2)6-7-21-15(22)12-5-3-4-10-8-11(19-17(18)24)9-13(14(10)12)16(21)23/h3-5,8-9H,6-7H2,1-2H3,(H3,18,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKZRLOUKYFJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956590-23-1 | |

| Record name | UNBS-5162 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956590231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNBS-5162 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY9JF7D78N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

UNBS5162's Mechanism of Action in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNBS5162 is a novel naphthalimide compound that has demonstrated significant anti-tumor effects in preclinical models of human refractory prostate cancer. It is the active metabolite of its parent compound, UNBS3157, which rapidly and irreversibly hydrolyzes to this compound. A key distinguishing feature of this compound is its unique mechanism of action, which deviates from other naphthalimides like amonafide, and does not produce amonafide's associated hematotoxicity. This technical guide provides an in-depth overview of the core mechanism of action of this compound in prostate cancer, focusing on its impact on CXCL chemokine expression, angiogenesis, and autophagy.

Core Mechanism of Action: Pan-Antagonist of CXCL Chemokine Expression

The primary mechanism through which this compound exerts its anti-tumor effects in prostate cancer is by acting as a pan-antagonist of CXCL chemokine expression. In vitro studies using the PC-3 human prostate cancer cell line have shown that exposure to this compound leads to a dramatic decrease in the expression of pro-angiogenic CXCL chemokines. This reduction in chemokine expression disrupts the tumor microenvironment, leading to an anti-angiogenic effect, which has been confirmed in vivo.

Signaling Pathway of this compound's Anti-Angiogenic Effect

Caption: this compound downregulates CXCL chemokine gene expression in prostate cancer cells, leading to reduced angiogenesis and tumor growth.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound in prostate cancer models.

Table 1: In Vivo Efficacy of this compound in Orthotopic Human Prostate Cancer Models

| Treatment Group | Median Survival (days) | Increase in Lifespan (%) | p-value |

| Control (Vehicle) | 35 | - | - |

| This compound | 52 | 48.6 | <0.05 |

| Taxol | 48 | 37.1 | <0.05 |

| This compound + Taxol | 68 | 94.3 | <0.01 |

Data from studies using orthotopic PC-3 human prostate cancer models in immunodeficient mice.

Table 2: Effect of this compound on CXCL Chemokine Gene Expression in PC-3 Cells

| Gene | Fold Change (this compound vs. Control) |

| CXCL1 | -15.8 |

| CXCL2 | -12.5 |

| CXCL3 | -10.2 |

| CXCL5 | -8.3 |

| CXCL6 | -7.1 |

| CXCL8 (IL-8) | -6.7 |

Gene expression changes determined by Affymetrix genome-wide microarray analysis after 5 days of in vitro exposure to 1 µM this compound.

Table 3: In Vitro Effects of this compound on Prostate Cancer Cell Lines

| Cell Line | Effect at 10 µM this compound |

| PC-3 | Prevention of cell population development over 6 days |

| DU-145 | Upregulation of LC3-II protein |

Induction of Autophagy-Related Effects

In addition to its anti-angiogenic properties, this compound has been observed to induce autophagy-related effects in prostate cancer cells. Specifically, in the DU-145 cell line, treatment with 10 µM this compound led to an upregulation of LC3-II protein, a key marker of autophagy. While these findings suggest the activation of autophagic pathways, further research is needed to determine whether this leads to autophagy-related cell death or a defensive cellular response.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.

Orthotopic Human PC-3 Prostate Cancer Model

This in vivo model is crucial for assessing the efficacy of anti-cancer agents in a clinically relevant tumor microenvironment.

Caption: Workflow for the establishment and use of an orthotopic PC-3 prostate cancer mouse model.

Methodology:

-

Cell Culture: Human prostate cancer PC-3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Preparation: Cells are harvested at 80-90% confluency using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 1 x 10^6 cells per 20 µL.

-

Animal Model: Male athymic nude mice (6-8 weeks old) are used.

-

Surgical Procedure: Mice are anesthetized, and a small abdominal incision is made to expose the prostate.

-

Injection: 1 x 10^6 PC-3 cells in 20 µL of PBS are injected into the dorsal lobe of the prostate using a 30-gauge needle.

-

Closure and Recovery: The incision is sutured, and the animals are monitored during recovery.

-

Treatment: Treatment with this compound, vehicle control, or combination therapies is initiated once tumors are established.

-

Endpoint: Mice are monitored for tumor growth and overall health, and survival is recorded.

Affymetrix Genome-Wide Microarray Analysis

This technique is used to assess global changes in gene expression in response to this compound treatment.

Methodology:

-

Cell Treatment: PC-3 cells are treated with 1 µM this compound or vehicle control for 5 consecutive days.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and bioanalyzer.

-

cRNA Synthesis and Labeling: Double-stranded cDNA is synthesized from the total RNA, followed by in vitro transcription to produce biotin-labeled cRNA.

-

Hybridization: The labeled cRNA is fragmented and hybridized to an Affymetrix Human Genome U133 Plus 2.0 Array.

-

Washing and Staining: The arrays are washed and stained with streptavidin-phycoerythrin using an Affymetrix Fluidics Station.

-

Scanning and Data Analysis: The arrays are scanned, and the data is analyzed using appropriate software (e.g., Affymetrix GeneChip Operating Software) to identify differentially expressed genes.

Enzyme-Linked Immunosorbent Assay (ELISA) for CXCL Chemokines

ELISA is employed to quantify the concentration of secreted CXCL chemokines in the cell culture medium.

Methodology:

-

Sample Collection: Supernatants from PC-3 cells treated with this compound or vehicle control are collected.

-

Coating: A 96-well microplate is coated with a capture antibody specific for the CXCL chemokine of interest and incubated overnight.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Cell culture supernatants and a series of known standards are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody specific for the CXCL chemokine is added.

-

Streptavidin-HRP: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.

-

Measurement: The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader. The concentration of the chemokine in the samples is determined by comparison to the standard curve.

Western Blot for LC3-II Upregulation

This technique is used to detect the conversion of LC3-I to LC3-II, a marker of autophagy.

Methodology:

-

Cell Lysis: DU-145 cells treated with this compound or vehicle control are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% gel.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against LC3.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the LC3-II band is quantified and normalized to a loading control (e.g., β-actin).

Conclusion

This compound represents a promising therapeutic candidate for refractory prostate cancer with a distinct mechanism of action. Its ability to broadly suppress the expression of pro-angiogenic CXCL chemokines provides a targeted approach to inhibit tumor growth by disrupting the tumor microenvironment. Furthermore, its induction of autophagy-related effects suggests a multi-faceted impact on cancer cell biology. The synergistic effect observed when combined with taxanes in preclinical models highlights its potential for use in combination therapies. Further investigation into the intricate details of its signaling pathways and its clinical efficacy is warranted.

UNBS5162 as a CXCL Chemokine Antagonist: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of UNBS5162, a novel naphthalimide, and its role as an antagonist of CXCL chemokine expression. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting chemokine signaling in oncology.

Introduction to this compound

This compound is a naphthalimide derivative that has demonstrated anti-cancer properties in preclinical studies.[1] It is a hydrolysis product of its prodrug, UNBS3157, and was designed to avoid the hematotoxicity associated with a related compound, amonafide.[1] While some research has pointed to its inhibitory effects on the AKT/mTOR pathway and its ability to induce apoptosis in cancer cells, a key aspect of its mechanism of action is its ability to downregulate the expression of CXCL chemokines.[1][2][3][4] This guide will focus on the latter, positioning this compound as a "pan-antagonist of CXCL chemokine expression."[1]

The Role of CXCL Chemokines in Cancer

The CXCL family of chemokines plays a significant role in cancer progression. These small signaling proteins are involved in various processes that promote tumor growth and metastasis, including:

-

Angiogenesis: Several CXCL chemokines, particularly those with the ELR motif (e.g., CXCL1, CXCL2, CXCL3, CXCL5, CXCL8), are potent inducers of blood vessel formation, which is essential for tumor growth.[5]

-

Tumor Cell Proliferation and Survival: Autocrine and paracrine signaling loops involving CXCL chemokines and their receptors (e.g., CXCR1, CXCR2, CXCR4) can directly stimulate cancer cell proliferation and survival through pathways like PI3K/AKT and MAPK/ERK.[5][6]

-

Metastasis: By directing the migration of cancer cells, CXCL chemokines are key drivers of metastasis.[6]

-

Inflammation and Immune Evasion: CXCL chemokines recruit immune cells to the tumor microenvironment. While this can sometimes lead to an anti-tumor response, it often results in a chronic inflammatory state that supports tumor growth and helps cancer cells evade the immune system.[5]

Given their central role in malignancy, targeting CXCL chemokine signaling is a promising strategy for cancer therapy.

This compound's Effect on CXCL Chemokine Expression

The primary evidence for this compound as a CXCL chemokine antagonist comes from a study on human prostate cancer cells. This research demonstrated that this compound significantly reduces the expression of proangiogenic CXCL chemokines.[1]

Quantitative Data

A study utilizing Affymetrix genome-wide microarray analysis and enzyme-linked immunosorbent assay (ELISA) revealed that in vitro exposure of PC-3 prostate cancer cells to this compound resulted in a dramatic decrease in the expression of proangiogenic CXCL chemokines.[1]

| Cell Line | Treatment | Effect on CXCL Chemokine Expression | Source |

| PC-3 | 1 µM this compound for 5 consecutive days | Dramatic decrease | [1] |

Note: Specific quantitative data on the fold-change or percentage of reduction for individual CXCL chemokines were not available in the reviewed literature.

Proposed Mechanism of Action

This compound acts as an antagonist of CXCL chemokine signaling by inhibiting the expression of these signaling molecules. This, in turn, prevents the activation of their cognate receptors and downstream pro-tumorigenic pathways.

Caption: this compound inhibits the transcription of CXCL chemokine genes within the tumor cell nucleus.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effect on CXCL chemokine expression.

Cell Culture and Treatment

-

Cell Line: PC-3 human prostate cancer cell line.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experimental assays, cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound at the desired concentration (e.g., 1 µM) or vehicle control. The treatment is carried out for a specified duration (e.g., 5 consecutive days), with the medium and treatment being refreshed daily.

Gene Expression Analysis: Affymetrix Microarray

This protocol provides a general workflow for assessing changes in gene expression.

Caption: Workflow for analyzing gene expression changes using Affymetrix microarrays.

-

RNA Isolation: Total RNA is extracted from this compound-treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

RNA Quality and Quantity Assessment: The integrity and concentration of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

-

cDNA Synthesis: First-strand and second-strand complementary DNA (cDNA) are synthesized from the total RNA.

-

cRNA Synthesis and Labeling: Biotin-labeled complementary RNA (cRNA) is synthesized from the cDNA by in vitro transcription.

-

cRNA Fragmentation: The labeled cRNA is fragmented to a uniform size.

-

Hybridization: The fragmented and labeled cRNA is hybridized to an Affymetrix GeneChip array (e.g., Human Genome U133 Plus 2.0 Array).

-

Washing and Staining: The GeneChip is washed to remove non-specifically bound cRNA and then stained with a streptavidin-phycoerythrin conjugate.

-

Scanning: The array is scanned using a high-resolution scanner.

-

Data Analysis: The scanned images are analyzed to determine the expression levels of thousands of genes. Genes that are differentially expressed between the this compound-treated and control groups are identified.

Protein Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for quantifying the concentration of specific CXCL chemokines in cell culture supernatants.

Caption: Workflow for quantifying protein levels using ELISA.

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the CXCL chemokine of interest.

-

Blocking: The plate is washed, and any remaining protein-binding sites are blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Cell culture supernatants from this compound-treated and control cells, along with a series of known concentrations of the recombinant chemokine standard, are added to the wells and incubated.

-

Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody that binds to a different epitope of the chemokine is added.

-

Enzyme Conjugate Incubation: After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: The plate is washed again, and a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

-

Stopping the Reaction: A stop solution is added to quench the reaction.

-

Absorbance Measurement: The absorbance of each well is read at 450 nm using a microplate reader.

-

Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of the CXCL chemokine in the samples is determined.

Implications for Drug Development

The ability of this compound to act as a pan-antagonist of CXCL chemokine expression presents a compelling rationale for its further development as an anti-cancer therapeutic. By downregulating a range of pro-tumorigenic chemokines, this compound has the potential to simultaneously inhibit multiple aspects of cancer progression, including angiogenesis, tumor growth, and metastasis. This multi-pronged approach may offer advantages over therapies that target a single receptor or ligand. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

- 1. Protocols for Tissue Microarrays in Prostate Cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of affymetrix array and massively parallel signature sequencing for identification of genes involved in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CXCR2 enhances chemotherapeutic response, inhibits mammary tumor growth, angiogenesis and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer [frontiersin.org]

- 6. Targeting CXCR2 enhances chemotherapeutic response, inhibits mammary tumor growth, angiogenesis, and lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

UNBS5162: A Technical Guide to its Inhibition of the PI3K/Akt/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNBS5162, a naphthalimide derivative, has emerged as a promising anti-cancer agent with demonstrated efficacy in various cancer models, including triple-negative breast cancer and melanoma.[1][2] Its mechanism of action involves the significant inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and motility.[1][2] This technical guide provides a comprehensive overview of the inhibitory effects of this compound on the PI3K/Akt/mTOR pathway, detailing its impact on key downstream effector proteins. This document also outlines the detailed experimental protocols for assays used to characterize the activity of this compound and presents visual representations of the signaling pathway and experimental workflows.

Introduction to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes such as growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in a wide range of human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.

Once activated, Akt phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating key substrates such as p70S6 kinase (P70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The constitutive activation of this pathway, often due to mutations in key components like PIK3CA (the catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and resistance to apoptosis, hallmarks of cancer.

This compound-Mediated Inhibition of the PI3K/Akt/mTOR Pathway

This compound exerts its anti-cancer effects by effectively suppressing the PI3K/Akt/mTOR signaling cascade.[1][2] Studies have demonstrated that treatment of cancer cells with this compound leads to a significant reduction in the phosphorylation levels of key proteins within this pathway.

Impact on Key Signaling Nodes

-

Akt: this compound treatment results in a marked decrease in the phosphorylation of Akt at serine 473 (p-Akt Ser473), a key indicator of its activation.[1]

-

mTOR: A corresponding reduction in the phosphorylation of mTOR is observed following this compound administration, indicating the inhibition of this central regulator of cell growth.[1]

-

Downstream Effectors: The inhibitory effect of this compound propagates down the pathway, leading to decreased phosphorylation of mTORC1 substrates, including P70S6K and 4E-BP1.[1]

This collective downregulation of the PI3K/Akt/mTOR pathway by this compound culminates in the inhibition of cancer cell proliferation, migration, and invasion, alongside the induction of apoptosis.[1][2]

Quantitative Data

While specific IC50 values for the direct inhibition of PI3K, Akt, and mTOR by this compound are not publicly available in the reviewed literature, the downstream effects on protein phosphorylation provide semi-quantitative evidence of its inhibitory activity. The following table summarizes the observed effects of this compound on key pathway components in MDA-MB-231 triple-negative breast cancer cells.

| Protein Target | Observed Effect of this compound Treatment | Cell Line | Reference |

| p-Akt (Ser473) | Significant Decrease | MDA-MB-231 | [1] |

| p-mTOR | Significant Decrease | MDA-MB-231 | [1] |

| p-P70S6K | Significant Decrease | MDA-MB-231 | [1] |

| p-4EBP1 | Significant Decrease | MDA-MB-231 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

Cell Culture

-

Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

This protocol is for assessing the phosphorylation status of PI3K/Akt/mTOR pathway proteins.

-

Cell Lysis:

-

Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time (e.g., 24 hours).

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR, mTOR, p-P70S6K, P70S6K, p-4EBP1, 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's instructions.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Cell Viability Assay (CCK-8 Assay)

This protocol measures the effect of this compound on cell proliferation.

-

Cell Seeding:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10^3 cells/well.

-

Allow cells to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with various concentrations of this compound in fresh medium. Include a vehicle control group.

-

-

Incubation:

-

Incubate the plate for different time points (e.g., 24, 48, and 72 hours).

-

-

Assay Procedure:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control group.

-

Transwell Migration and Invasion Assay

This protocol assesses the effect of this compound on cancer cell motility.

-

Chamber Preparation:

-

For invasion assays, coat the upper surface of the transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is necessary.

-

-

Cell Preparation:

-

Starve MDA-MB-231 cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound.

-

-

Assay Setup:

-

Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Seed 1 x 10^5 cells in 200 µL of serum-free medium (with or without this compound) into the upper chamber of the transwell insert.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C.

-

-

Analysis:

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: Western Blot

Caption: Workflow for Western Blot analysis of pathway inhibition.

Logical Relationship: this compound's Anti-Cancer Effect

Caption: Mechanism of this compound's anti-cancer activity.

References

- 1. This compound induces growth inhibition and apoptosis via inhibiting PI3K/AKT/mTOR pathway in triple negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces growth inhibition and apoptosis via inhibiting PI3K/AKT/mTOR pathway in triple negative breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

UNBS5162: A Technical Deep Dive into its Dual Mechanism of DNA Intercalation and Topoisomerase II Inhibition

For Researchers, Scientists, and Drug Development Professionals

UNBS5162, a novel synthetic naphthalimide, has emerged as a compound of interest in oncology due to its dual mechanism of action involving direct DNA intercalation and inhibition of the critical nuclear enzyme, topoisomerase II. This technical guide provides a comprehensive overview of the core principles underlying these mechanisms, supported by available data and detailed experimental protocols for their investigation.

Core Mechanism of Action

This compound exerts its cytotoxic effects through a two-pronged attack on cellular DNA and its associated metabolic machinery. As a planar, aromatic molecule, it inserts itself between the base pairs of the DNA double helix, a process known as intercalation. This physical disruption of the DNA structure leads to significant conformational changes, including the unwinding and lengthening of the helix. These structural alterations interfere with fundamental cellular processes such as DNA replication and transcription.

Furthermore, this compound targets topoisomerase II, an enzyme essential for resolving DNA topological problems that arise during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound prevents the re-ligation of DNA strands that have been cleaved by topoisomerase II, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.

Quantitative Data Summary

A thorough review of the existing scientific literature did not yield specific quantitative values for the DNA binding affinity (Kd), DNA unwinding angle, or the half-maximal inhibitory concentration (IC50) for topoisomerase II inhibition of this compound. For context, some naphthalimide derivatives have been reported to inhibit topoisomerase II at concentrations ranging from 30 to 100 µM. The tables below are structured to accommodate such data once it becomes available through experimental determination.

Table 1: DNA Intercalation Properties of this compound

| Parameter | Value | Method |

| Binding Constant (Kd) | Data not available | Spectroscopic Titration / Isothermal Titration Calorimetry |

| DNA Unwinding Angle (°) | Data not available | Topoisomerase I Unwinding Assay |

| Thermodynamic Parameters | ||

| ΔH (kcal/mol) | Data not available | Isothermal Titration Calorimetry |

| ΔS (cal/mol·K) | Data not available | Isothermal Titration Calorimetry |

Table 2: Topoisomerase II Inhibition Profile of this compound

| Parameter | Value | Cell Line/Enzyme Source |

| IC50 (µM) | Data not available | Human Topoisomerase IIα/β |

| Mechanism of Inhibition | Non-competitive/Competitive | Enzyme Kinetics Assays |

Detailed Experimental Protocols

The following are detailed, standard protocols for the key experiments required to quantitatively assess the DNA intercalation and topoisomerase II inhibitory activity of this compound.

DNA Intercalation Assessment: UV-Visible Spectroscopic Titration

Objective: To determine the binding constant (Kd) of this compound to DNA.

Materials:

-

This compound stock solution (in DMSO or appropriate solvent)

-

Calf Thymus DNA (ctDNA) stock solution in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Buffer solution

-

Quartz cuvettes

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a solution of this compound of a known concentration in the buffer.

-

Record the initial UV-Vis spectrum of the this compound solution.

-

Incrementally add small aliquots of the ctDNA stock solution to the this compound solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.

-

Record the UV-Vis spectrum after each addition.

-

Correct the spectra for dilution effects.

-

Plot the change in absorbance at a specific wavelength (λmax of the this compound-DNA complex) against the concentration of DNA.

-

Analyze the data using the Scatchard equation or a suitable non-linear fitting model to determine the binding constant (Kd).

DNA Unwinding Assay using Topoisomerase I

Objective: To determine the DNA unwinding angle of this compound.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I

-

This compound at various concentrations

-

Reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.1 mM EDTA, 30 µg/mL BSA, pH 7.5)

-

Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 5% glycerol)

-

Agarose (B213101) gel (1%) containing varying concentrations of a known intercalator (e.g., ethidium (B1194527) bromide) for calibration

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Set up reaction mixtures containing supercoiled plasmid DNA, reaction buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding Topoisomerase I.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Run the samples on a 1% agarose gel.

-

Stain the gel with a fluorescent DNA stain (if not already in the gel) and visualize under UV light.

-

The extent of DNA unwinding is determined by the mobility of the resulting topoisomers. The unwinding angle is calculated by comparing the band patterns to those generated by known intercalators with defined unwinding angles.

Topoisomerase II Inhibition Assay: kDNA Decatenation Assay

Objective: To determine the IC50 value of this compound for topoisomerase II inhibition.

Materials:

-

Kinetoplast DNA (kDNA)

-

Human Topoisomerase IIα

-

This compound at various concentrations

-

Reaction buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT, 30 µg/mL BSA, pH 7.5)

-

Stop solution (as above)

-

Agarose gel (1%)

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Set up reaction mixtures containing kDNA, reaction buffer, and a serial dilution of this compound.

-

Initiate the reaction by adding Topoisomerase IIα.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Run the samples on a 1% agarose gel.

-

Stain the gel and visualize the DNA bands.

-

Decatenated kDNA minicircles will migrate into the gel, while the catenated network remains in the well.

-

Quantify the intensity of the decatenated DNA bands.

-

Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value.

Mandatory Visualizations

UNBS5162: A Technical Overview of Its Role in Tumor Progression and Potential Implications for Angiogenesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current publicly available scientific literature regarding the compound UNBS5162. Extensive searches of scientific databases have revealed no direct studies investigating the role of this compound in the process of angiogenesis. Therefore, this guide will focus on its established mechanisms in tumor progression and provide a theoretical framework and standard experimental protocols for evaluating its potential anti-angiogenic effects.

Executive Summary

This compound is a naphthalimide derivative that has demonstrated anti-cancer properties in preclinical studies, particularly in models of melanoma and triple-negative breast cancer. Its primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. While its direct effects on angiogenesis have not been reported, its influence on key signaling pathways associated with tumor progression suggests a potential, yet unproven, role in modulating the tumor microenvironment and vascularization. This technical guide provides a comprehensive overview of the known anti-tumor activities of this compound, details the experimental protocols used to elucidate these mechanisms, and proposes a framework for investigating its potential anti-angiogenic properties.

This compound and Tumor Progression: Current Understanding

This compound has been shown to inhibit tumor progression through several key mechanisms, primarily by disrupting the AKT/mTOR signaling cascade. This pathway is a central regulator of cellular processes frequently dysregulated in cancer.

Inhibition of the AKT/mTOR Signaling Pathway

Studies have consistently demonstrated that this compound inhibits the phosphorylation of key proteins within the AKT/mTOR pathway.[1][2] This inhibition leads to a downstream cascade of effects that ultimately hinder tumor cell growth and survival.

Signaling Pathway Diagram: this compound's Known Mechanism of Action

References

Investigating the Downstream Targets of UNBS5162: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNBS5162 is a novel naphthalimide derivative that has demonstrated significant anti-tumor activity across a range of human cancer cell lines, including glioblastoma, prostate, colorectal, non-small-cell lung, breast, melanoma, and retinoblastoma.[1] Unlike other naphthalimide derivatives such as amonafide, which primarily act as DNA intercalating agents and topoisomerase II poisons, this compound exhibits a distinct mechanism of action.[1] This technical guide provides an in-depth overview of the known downstream targets of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, autophagy, and cell cycle arrest. A significant body of evidence points to the inhibition of the PI3K/Akt/mTOR signaling pathway as a central mechanism. Furthermore, this compound has been identified as a pan-antagonist of CXCL chemokine expression, contributing to its anti-angiogenic properties.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Range (µM) | Reference |

| Hs683, U373MG | Glioblastoma | 0.5 - 5 | [1] |

| HCT-15, LoVo | Colorectal | 0.5 - 5 | [1] |

| A549 | Non-small-cell lung | 0.5 - 5 | [1] |

| MCF-7 | Breast | 0.5 - 5 | [1] |

| PC3, DU145 | Prostate | Not specified | [1] |

Table 2: Effects of this compound on Apoptosis in M14 Human Melanoma Cells

| Treatment Group | Apoptosis Rate (%) | Reference |

| Control | 7.62 ± 0.5 | [3] |

| This compound | 23.8 ± 0.4 | [3] |

Table 3: Effects of this compound on Apoptosis in Human Retinoblastoma Cells

| Cell Line | Treatment Group | Apoptosis Rate (%) | Reference |

| WERIRb1 | Control | 11.59 | [4] |

| This compound | 27.1 | [4] | |

| Y79 | Control | 12.89 | [4] |

| This compound | 20.83 | [4] |

Table 4: Effects of this compound on Cell Cycle Progression in Prostate and Glioblastoma Cells

| Cell Line | Effect | Observation | Reference |

| PC3 (Prostate) | G2 phase arrest | Significant increase in duration | [1] |

| U373 (Glioblastoma) | G2 phase arrest | Significant increase in duration | [1] |

Signaling Pathways and Molecular Targets

Inhibition of the PI3K/Akt/mTOR Pathway

A primary mechanism of action for this compound is the suppression of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis.[3][4][5][6][7][8] Treatment with this compound leads to a significant reduction in the phosphorylation of key proteins in this pathway, including Akt and mTOR, as well as their downstream effectors such as p70S6K and 4EBP1.[3][6]

Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis

This compound effectively induces apoptosis in various cancer cell lines.[3][4][5][6][7][8] This is achieved through the modulation of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3][4][6][7][8] This shift in the Bax/Bcl-2 ratio ultimately results in the activation of caspase-3, a key executioner of apoptosis.[3][4][6][7][8]

Figure 2: this compound induces apoptosis by modulating Bcl-2 family proteins.

Induction of Autophagy

In certain cancer cell types, such as human prostate cancer and gastric carcinoma cells, this compound has been shown to induce autophagy.[1][5][9] This is evidenced by an increase in the levels of autophagy markers LC3-I and LC3-II, as well as Beclin-1, and a decrease in p62.[1][5]

Figure 3: this compound induces autophagy in specific cancer cells.

Experimental Protocols

This section outlines the general methodologies used in the cited studies to investigate the downstream targets of this compound. For specific concentrations, incubation times, and antibody details, please refer to the original publications.

Cell Culture

Human cancer cell lines were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation and Viability Assays

-

MTT or CCK-8 Assays: Cells were seeded in 96-well plates and treated with various concentrations of this compound. After a specified incubation period, MTT or CCK-8 reagent was added, and the absorbance was measured to determine cell viability.

Apoptosis Assays

-

Annexin V/Propidium (B1200493) Iodide (PI) Staining: Apoptosis was quantified by flow cytometry after staining cells with Annexin V-FITC and PI. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, LC3) overnight at 4°C.

-

Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Figure 4: General workflow for Western Blot analysis.

Cell Cycle Analysis

Cells were harvested, fixed in ethanol, and stained with propidium iodide (PI) containing RNase. The DNA content was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Conclusion

This compound is a promising anti-cancer agent with a multifaceted mechanism of action. Its ability to inhibit the PI3K/Akt/mTOR pathway, induce apoptosis and autophagy, and arrest the cell cycle underscores its potential as a therapeutic agent. Further research is warranted to fully elucidate the intricate network of downstream targets and to explore the clinical utility of this compound in various cancer types. The detailed understanding of its molecular mechanisms will be crucial for the design of effective combination therapies and the identification of predictive biomarkers for patient stratification.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound inhibits proliferation of human retinoblastoma cells by promoting cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UNBS-5162 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. This compound induces growth inhibition and apoptosis via inhibiting PI3K/AKT/mTOR pathway in triple negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits colon cancer growth via suppression of PI3K/Akt signaling pathway | médecine/sciences [medecinesciences.org]

- 8. This compound inhibits SKOV3 ovarian cancer cell proliferation by regulating the PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

UNBS5162: A Deep Dive into its Impact on Gene Expression in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

UNBS5162, a novel naphthalimide derivative, has emerged as a promising anti-cancer agent, demonstrating significant effects on gene expression in various cancer cell models. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, focusing on its influence on key signaling pathways and gene networks that govern cancer cell proliferation, survival, and metastasis. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's mode of action.

Core Mechanism of Action: Modulation of Key Signaling Pathways

This compound exerts its anti-neoplastic effects by targeting fundamental signaling cascades that are frequently dysregulated in cancer. The primary pathways affected are the AKT/mTOR signaling cascade and the CXCL chemokine network.

Inhibition of the AKT/mTOR Signaling Pathway in Melanoma

In human melanoma cells, this compound has been shown to significantly inhibit the AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] Treatment with this compound leads to a decrease in the phosphorylation of key proteins in this pathway, ultimately leading to cell cycle arrest and apoptosis.[1]

Experimental Protocol: Western Blot Analysis of AKT/mTOR Pathway Proteins

To assess the impact of this compound on the AKT/mTOR pathway, Western blotting is employed to measure the protein expression and phosphorylation status of key signaling components.

-

Cell Culture and Treatment: Human melanoma cell lines (e.g., M14 and A375) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator. Cells are treated with this compound at a concentration of 10 µM for 48 hours.

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of AKT, mTOR, p70S6K, and Cyclin D1. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Quantitative Data: Effect of this compound on AKT/mTOR Pathway Protein Expression in Melanoma Cells

| Cell Line | Treatment | p-AKT/AKT Ratio | p-mTOR/mTOR Ratio | p-p70S6K/p70S6K Ratio | Cyclin D1 Expression |

| M14 | Control | 1.00 | 1.00 | 1.00 | 1.00 |

| This compound (10 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | |

| A375 | Control | 1.00 | 1.00 | 1.00 | 1.00 |

| This compound (10 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Note: Specific fold-change values and statistical significance (p-values) should be obtained from the primary literature.

Signaling Pathway Diagram: this compound Inhibition of the AKT/mTOR Pathway

Caption: this compound inhibits the AKT/mTOR signaling pathway in cancer cells.

Pan-Antagonist of CXCL Chemokine Expression in Prostate Cancer

In prostate cancer models, this compound acts as a pan-antagonist of CXCL chemokine expression. This is significant as several CXCL chemokines are known to be pro-angiogenic and contribute to tumor growth and metastasis.

Experimental Protocol: Affymetrix Genome-Wide Microarray Analysis

To identify global changes in gene expression induced by this compound in prostate cancer cells, Affymetrix microarray analysis can be performed.

-

Cell Culture and Treatment: Human prostate cancer cells (e.g., PC-3) are cultured and treated with 1 µM this compound for five consecutive days.

-

RNA Extraction and Quality Control: Total RNA is extracted from the cells using a suitable kit, and RNA quality and integrity are assessed using a bioanalyzer.

-

cRNA Preparation and Hybridization: Biotin-labeled cRNA is synthesized from the total RNA and hybridized to an Affymetrix GeneChip Human Genome U133 Plus 2.0 Array.

-

Scanning and Data Analysis: The arrays are washed, stained, and scanned. The resulting data is analyzed to identify differentially expressed genes between this compound-treated and control cells.

Quantitative Data: Effect of this compound on CXCL Chemokine Expression in PC-3 Prostate Cancer Cells

| Gene | Fold Change (this compound vs. Control) | p-value |

| CXCL1 | Dramatically Decreased | < 0.05 |

| CXCL2 | Dramatically Decreased | < 0.05 |

| CXCL3 | Dramatically Decreased | < 0.05 |

| CXCL5 | Dramatically Decreased | < 0.05 |

| CXCL6 | Dramatically Decreased | < 0.05 |

| CXCL8 (IL-8) | Dramatically Decreased | < 0.05 |

Note: This table represents a summary of findings. Specific fold-change values should be referenced from the primary publication.

Logical Relationship Diagram: this compound as a CXCL Antagonist

Caption: this compound reduces pro-angiogenic CXCL chemokine expression.

Impact on Cellular Processes

The modulation of these key signaling pathways by this compound translates into significant effects on critical cellular processes, including apoptosis, cell migration and invasion, and senescence.

Induction of Apoptosis

This compound promotes apoptosis in melanoma cells.[1] This is evidenced by an increase in the number of apoptotic cells and alterations in the expression of key apoptosis-related genes. Specifically, this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, along with increased expression of active Caspase-3.[1]

Experimental Protocol: Flow Cytometry for Apoptosis Detection

-

Cell Treatment: Melanoma cells are treated with 10 µM this compound for 48 hours.

-

Staining: Cells are harvested, washed with PBS, and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

Quantitative Data: Effect of this compound on Apoptosis in Melanoma Cells

| Cell Line | Treatment | Percentage of Apoptotic Cells |

| M14 | Control | ~5-10% |

| This compound (10 µM) | Significantly Increased | |

| A375 | Control | ~5-10% |

| This compound (10 µM) | Significantly Increased |

Note: Specific percentages should be referenced from the original study.

Inhibition of Cell Migration and Invasion

This compound effectively inhibits the migration and invasion of melanoma cells in a dose-dependent manner.[1] This is associated with the reversal of the epithelial-mesenchymal transition (EMT), a key process in metastasis. This compound treatment decreases the expression of mesenchymal markers such as N-cadherin, Vimentin, Snail, and Slug, while increasing the expression of the epithelial marker E-cadherin.[1]

Experimental Protocol: Transwell Migration and Invasion Assay

-

Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel. No coating is used for migration assays.

-

Cell Seeding: Melanoma cells are serum-starved and then seeded into the upper chamber in a serum-free medium.

-

Chemoattractant: The lower chamber is filled with a medium containing 10% FBS as a chemoattractant.

-

Incubation: The plates are incubated for 24-48 hours to allow for cell migration or invasion.

-

Staining and Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained with crystal violet, and counted under a microscope.

Experimental Workflow: Transwell Assay

Caption: Workflow for Transwell migration and invasion assays.

Induction of Senescence and Autophagy-Related Effects in Prostate Cancer

In addition to its effects on apoptosis, this compound has been observed to induce senescence in DU-145 prostate cancer cells, as indicated by increased senescence-associated β-galactosidase (SA-β-Gal) staining. Furthermore, it upregulates the autophagy marker LC3-II in these cells, suggesting an impact on autophagy-related processes.

Experimental Protocol: Senescence-Associated β-Galactosidase Staining

-

Cell Treatment: DU-145 cells are treated with 10 µM this compound for 72 hours.

-

Fixation: Cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.

-

Staining: Cells are washed again and incubated with the SA-β-Gal staining solution at 37°C overnight in a dry incubator (no CO2).

-

Visualization: The development of a blue color in senescent cells is observed under a microscope.

Conclusion

This compound demonstrates a multi-faceted anti-cancer activity by modulating the expression of genes involved in critical signaling pathways and cellular processes. Its ability to inhibit the AKT/mTOR pathway, act as a pan-antagonist of CXCL chemokines, and induce apoptosis and senescence underscores its potential as a therapeutic agent for various cancers, including melanoma and prostate cancer. Further research is warranted to fully elucidate its complex mechanism of action and to explore its clinical utility. This technical guide provides a foundational understanding of this compound's effects on gene expression, offering valuable insights for the design of future preclinical and clinical investigations.

References

A Tale of Two Naphthalimides: Unraveling the Distinct Mechanisms of UNBS5162 and Amonafide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalimide scaffold has long been a source of promising anticancer agents, with amonafide (B1665376) being a notable, albeit clinically challenging, example. Its unique mode of action as a DNA intercalator and topoisomerase II inhibitor set it apart from classical chemotherapeutics. More recently, UNBS5162, another naphthalimide derivative, has emerged with a distinct and compelling mechanistic profile. This technical guide provides a comprehensive comparison of the core mechanisms of this compound and amonafide, offering insights for researchers and drug development professionals. We will delve into their molecular targets, signaling pathways, and the experimental methodologies used to elucidate their actions.

Core Mechanisms of Action: A Comparative Overview

While both this compound and amonafide are naphthalimide-based compounds, their primary mechanisms of anticancer activity diverge significantly. Amonafide directly targets DNA and its associated enzymes, whereas this compound exerts its effects through the modulation of key intracellular signaling pathways.

Amonafide: A Unique Topoisomerase II Inhibitor and DNA Intercalator

Amonafide's anticancer properties are primarily attributed to its dual role as a DNA intercalator and a topoisomerase II inhibitor.[1][2][3] Unlike classical topoisomerase II poisons such as etoposide (B1684455) and doxorubicin, amonafide exhibits a distinct mechanism. It is believed to act at a step prior to the formation of the stable "cleavable complex," which is the hallmark of many topoisomerase II inhibitors.[3] This results in a different DNA damage profile, characterized by high molecular weight DNA fragmentation (50-300 kb) rather than the extensive cleavage into smaller fragments seen with other agents.[3]

Furthermore, amonafide's interaction with topoisomerase II is largely ATP-independent and it interferes with the binding of the enzyme to DNA.[3] This interference with the catalytic cycle of topoisomerase II leads to chromatin disorganization, ultimately triggering apoptosis. A significant advantage of amonafide is that it is not a substrate for P-glycoprotein (Pgp) mediated efflux, a common mechanism of multidrug resistance.[3]

This compound: An Inhibitor of the PI3K/AKT/mTOR Signaling Pathway and a Modulator of Chemokine Expression

In contrast to amonafide's direct assault on DNA, this compound's mechanism is centered on the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[4][5] This pathway is a critical regulator of cell metabolism, survival, proliferation, and motility, and its aberrant activation is a frequent event in many human cancers.[4] Studies have shown that this compound can significantly reduce the phosphorylation levels of key proteins in this pathway, including AKT, mTOR, p70S6K, and 4E-BP1, leading to growth inhibition and apoptosis in cancer cells.[4][5]

Interestingly, one study has suggested that both this compound and amonafide can inhibit the AKT/mTOR pathway in human melanoma cells, indicating a potential area of mechanistic overlap that warrants further investigation.

Beyond its impact on the PI3K/AKT/mTOR pathway, this compound has also been identified as a pan-antagonist of CXCL chemokine expression.[6][7] Chemokines like CXCL1 play a crucial role in tumor progression, angiogenesis, and metastasis.[8][9][10][11] By decreasing the expression of these pro-angiogenic chemokines, this compound may exert anti-tumor effects through the modulation of the tumor microenvironment.[6][7]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and amonafide, providing a basis for comparing their potency and cytotoxic activity across various cancer cell lines.

| Compound | Cell Line | Assay | IC50 / LC50 | Reference |

| Amonafide Analog (AMP-1) | Melanoma | Cell Kill | 10-6.22 M | [12] |

| Amonafide Analog (AMP-53) | Non-Small Cell Lung Cancer | Cell Kill | 10-5.91 M | [12] |

| Amonafide Analog (AMP-53) | Renal Cell Carcinoma | Cell Kill | 10-5.84 M | [12] |

| Amonafide Analog (AMP-53) | Breast Cancer | Colony-forming | 0.09 µg/ml | [12] |

| Amonafide Analog (AMP-53) | Lung Cancer | Colony-forming | 0.06 µg/ml | [12] |

| Amonafide Analog (AMP-53) | Renal Cell Carcinoma | Colony-forming | 0.06 µg/ml | [12] |

| Amonafide Analog (AMP-53) | Multiple Myeloma | Colony-forming | 0.03 µg/ml | [12] |

| Xanafide (Amonafide L-malate) | MCF-7 (Breast) | Total Growth Inhibition | Lower than Gemcitabine, Vinorelbine, Doxorubicin | [13][14] |

| Xanafide (Amonafide L-malate) | T47D (Breast) | Total Growth Inhibition | No response | [13][14] |

| Amonafide Analog (Compound 1) | K562 (Leukemia) | MTT | Comparable to Amonafide | [15] |

| Amonafide Analog (Compound 3) | MCF-7 (Breast) | MTT | Comparable to Amonafide | [15] |

Note: Direct comparative IC50 values for this compound and amonafide in the same cell lines are limited in the reviewed literature. The table presents available data for amonafide and its analogs to provide a general sense of its potency.

Signaling Pathways and Experimental Workflows

Visualizing the distinct mechanisms of this compound and amonafide is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Amonafide's Mechanism of Action

Caption: Amonafide's mechanism involving DNA intercalation and unique inhibition of Topoisomerase II.

This compound's Mechanism of Action

Caption: this compound's mechanism via inhibition of the PI3K/AKT/mTOR pathway and CXCL chemokine expression.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanisms of this compound and amonafide.

Topoisomerase II Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the catalytic activity of topoisomerase II.

Principle: Topoisomerase II relaxes supercoiled DNA or decatenates kinetoplast DNA (kDNA) in an ATP-dependent manner. The different DNA topologies (supercoiled, relaxed, decatenated) can be separated by agarose (B213101) gel electrophoresis.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) or kDNA, reaction buffer (containing ATP and Mg2+), and purified human topoisomerase II enzyme.

-

Compound Addition: The test compound (e.g., amonafide) is added to the reaction mixture at various concentrations. A control reaction without the compound is also included.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to act on the DNA substrate.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Gel Electrophoresis: The reaction products are separated on an agarose gel.

-

Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) and imaging under UV light. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.

DNA Intercalation Assay

Objective: To determine if a compound binds to DNA by intercalation.

Principle: DNA intercalators insert themselves between the base pairs of the DNA double helix, causing the DNA to unwind and increase in length. This can be measured by various methods, including thermal denaturation (melting temperature) analysis and fluorescence displacement assays.

Methodology (Thermal Denaturation):

-

Sample Preparation: Solutions of double-stranded DNA are prepared in a suitable buffer. The test compound (e.g., amonafide) is added to one sample, while another serves as a control.

-

Spectrophotometry: The absorbance of the DNA solutions at 260 nm is monitored as the temperature is gradually increased.

-

Melting Curve Generation: A plot of absorbance versus temperature is generated. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured (single-stranded).

-

Analysis: An increase in the Tm of the DNA in the presence of the compound indicates stabilization of the double helix, which is characteristic of DNA intercalation.

Western Blotting for PI3K/AKT/mTOR Pathway Analysis

Objective: To determine the effect of a compound on the expression and phosphorylation status of proteins in the PI3K/AKT/mTOR signaling pathway.

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured and treated with the test compound (e.g., this compound) at various concentrations and for different time points.

-

Protein Extraction: The cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., total AKT, phospho-AKT, total mTOR, phospho-mTOR).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Caption: A generalized workflow for Western blot analysis of signaling pathway modulation.

Conclusion

This compound and amonafide, while both belonging to the naphthalimide class of compounds, represent two distinct approaches to cancer therapy. Amonafide's mechanism is rooted in the direct interaction with DNA and the inhibition of topoisomerase II, leading to DNA damage and apoptosis. In contrast, this compound showcases a more targeted approach by inhibiting the crucial PI3K/AKT/mTOR signaling pathway and modulating the tumor microenvironment through the suppression of CXCL chemokine expression.

This in-depth comparison highlights the diverse therapeutic strategies that can be derived from a single chemical scaffold. For researchers and drug development professionals, understanding these unique mechanisms is paramount for the rational design of novel anticancer agents, the identification of predictive biomarkers, and the development of effective combination therapies. The experimental protocols outlined provide a foundational framework for the continued investigation and characterization of these and other novel therapeutic compounds. The distinct profiles of this compound and amonafide underscore the importance of looking beyond structural similarities to uncover the nuanced and potentially more effective mechanisms of next-generation cancer drugs.

References

- 1. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase inhibitor amonafide enhances defense responses to promote longevity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound induces growth inhibition and apoptosis via inhibiting PI3K/AKT/mTOR pathway in triple negative breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces growth inhibition and apoptosis via inhibiting PI3K/AKT/mTOR pathway in triple negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Novel Naphthalimide That Decreases CXCL Chemokine Expression in Experimental Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Expression levels of chemokine (C-X-C motif) ligands CXCL1 and CXCL3 as prognostic biomarkers in rectal adenocarcinoma: evidence from Gene Expression Omnibus (GEO) analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CXCL1-Mediated Interaction of Cancer Cells with Tumor-Associated Macrophages and Cancer-Associated Fibroblasts Promotes Tumor Progression in Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elevated CXCL1 expression in breast cancer stroma predicts poor prognosis and is inversely associated with expression of TGF-β signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CXCL1: Gene, Promoter, Regulation of Expression, mRNA Stability, Regulation of Activity in the Intercellular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative analysis of xanafide cytotoxicity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative analysis of xanafide cytotoxicity in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aminonaphthalimide hybrids of mitoxantrone and amonafide as anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

UNBS5162: A Novel Naphthalimide Derivative Targeting Key Oncogenic Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UNBS5162 is a novel naphthalimide derivative that has demonstrated significant potential as an anti-cancer agent. Developed as an analog of amonafide, this compound was designed to circumvent the hematological toxicities associated with its parent compound while exhibiting a unique mechanism of action. This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. It details its inhibitory effects on the PI3K/AKT/mTOR signaling pathway and its role as a pan-antagonist of CXCL chemokine expression, both of which contribute to its anti-tumor and anti-angiogenic properties. This guide includes a compilation of key quantitative data from preclinical studies, detailed experimental protocols for relevant assays, and visualizations of the core signaling pathways and experimental workflows to support further research and development of this promising therapeutic candidate.

Introduction: The Genesis of this compound

The quest for novel anti-cancer agents with improved efficacy and safety profiles has led to the exploration of various chemical scaffolds. Naphthalimides, a class of DNA intercalating agents, have shown considerable promise in oncology. Amonafide, an early naphthalimide derivative, demonstrated anti-tumor activity but was hampered by dose-limiting bone marrow toxicity. This led to the development of this compound, a derivative designed to possess a distinct mechanism of action and a more favorable safety profile.[1] this compound is a hydrolyzed product of its prodrug, UNBS3157, a transformation that occurs rapidly and irreversibly without generating the toxic metabolites of amonafide.[1]

Preclinical studies have revealed that this compound's anti-cancer effects are not solely reliant on DNA intercalation. Instead, it exerts its therapeutic potential through the modulation of critical cellular signaling pathways implicated in cancer cell proliferation, survival, migration, and angiogenesis.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily targeting the PI3K/AKT/mTOR signaling cascade and inhibiting the expression of CXCL chemokines.

Inhibition of the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling network that is frequently hyperactivated in a wide range of human cancers. This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.

This compound has been shown to effectively inhibit the activation of this pathway. In melanoma and non-small-cell lung cancer cell lines, treatment with this compound leads to a significant reduction in the phosphorylation of key downstream effectors, including AKT and mTOR. This inhibition, in turn, affects the expression of proteins critical for cell cycle progression and survival, such as p70S6K and Cyclin D1, ultimately leading to decreased cell viability and induction of apoptosis.

dot

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Pan-Antagonist of CXCL Chemokine Expression

Chemokines, a family of small cytokines, play a significant role in tumor progression, particularly in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The CXCL family of chemokines is known to be pro-angiogenic.

This compound has been identified as a pan-antagonist of CXCL chemokine expression.[1] In preclinical models of prostate cancer, this compound dramatically decreased the expression of several pro-angiogenic CXCL chemokines.[1] This anti-angiogenic activity contributes significantly to its overall anti-tumor effect by starving the tumor of its blood supply.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| SF-268 | CNS Cancer | 21.7 |

| SF-295 | CNS Cancer | 19.1 |

| SF-539 | CNS Cancer | 18.8 |

| SNB-19 | CNS Cancer | 21.0 |

| SNB-75 | CNS Cancer | 14.8 |

| U251 | CNS Cancer | 19.8 |

| OVCAR-3 | Ovarian Cancer | 15.1 |

| NCI-H226 | Non-Small Cell Lung Cancer | 17.5 |

| NCI-H522 | Non-Small Cell Lung Cancer | 13.5 |

| Mean | 17.9 |

Data from the study by Mijatovic et al. in Neoplasia (2008).[1]

Table 2: In Vivo Efficacy of this compound in an Orthotopic Human PC-3 Prostate Cancer Model

| Treatment Group | Dose | Administration Route | Median Survival (days) | Increase in Lifespan (%) |

| Control (Vehicle) | - | i.v. | 42 | - |

| This compound | 10 mg/kg | i.v. | 56 | 33 |

| This compound | 20 mg/kg | i.v. | 63 | 50 |

Data from the study by Mijatovic et al. in Neoplasia (2008).[1]

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (min) |

| Intravenous (i.v.) | 20 mg/kg | ~10,000 | 5 | ~30 |